(E)-4,4-diphenylbut-2-enoic Acid
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Overview
Description
(E)-4,4-diphenylbut-2-enoic Acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in a four-carbon chain, with phenyl groups attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-diphenylbut-2-enoic Acid typically involves the aldol condensation of benzaldehyde with acetone, followed by a dehydration step to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the elimination of water, resulting in the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4-diphenylbut-2-enoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 4,4-diphenylbutanoic acid.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-4,4-diphenylbut-2-enoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4,4-diphenylbut-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may interact with signaling pathways involved in cell proliferation and apoptosis, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,4-diphenylbutanoic Acid: A saturated analog of (E)-4,4-diphenylbut-2-enoic Acid.
4,4-diphenyl-2-butanone: A ketone derivative with similar structural features.
4,4-diphenyl-2-butene: A hydrocarbon with a similar carbon skeleton but lacking the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the double bond and the carboxylic acid functional group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-4,4-diphenylbut-2-enoic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15H,(H,17,18)/b12-11+ |
InChI Key |
SCPRHHQFHAYTGN-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C=C/C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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